
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H5ClFN3·HCl It is a derivative of pyridine, characterized by the presence of chloro, fluoro, and hydrazinyl substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-fluoropyridine.
Hydrazination: The 3-chloro-5-fluoropyridine is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 2-position of the pyridine ring.
Hydrochloride Formation: The resulting 3-chloro-5-fluoro-2-hydrazinylpyridine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of azo compounds or other oxidized derivatives.
Condensation Products: Hydrazones and related compounds are typical products of condensation reactions.
科学的研究の応用
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme mechanisms or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The hydrazinyl group can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or alteration of protein function.
類似化合物との比較
Similar Compounds
3-Chloro-5-fluoro-2-aminopyridine: Similar structure but with an amino group instead of a hydrazinyl group.
3-Chloro-5-fluoro-2-methylpyridine: Contains a methyl group instead of a hydrazinyl group.
3-Chloro-5-fluoro-2-nitropyridine: Contains a nitro group instead of a hydrazinyl group.
Uniqueness
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules.
特性
分子式 |
C5H6Cl2FN3 |
|---|---|
分子量 |
198.02 g/mol |
IUPAC名 |
(3-chloro-5-fluoropyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H5ClFN3.ClH/c6-4-1-3(7)2-9-5(4)10-8;/h1-2H,8H2,(H,9,10);1H |
InChIキー |
YLLHNBFDCDXSIP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)NN)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


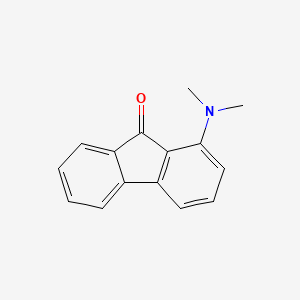
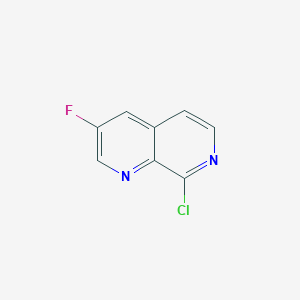

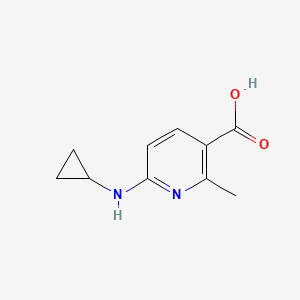
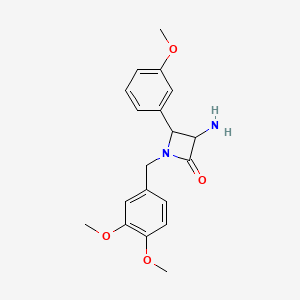


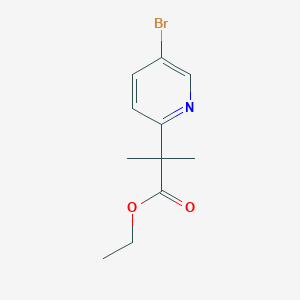


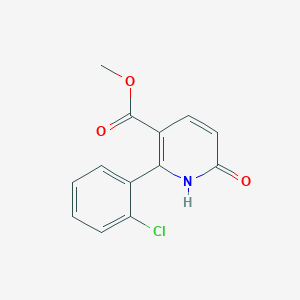

![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)

